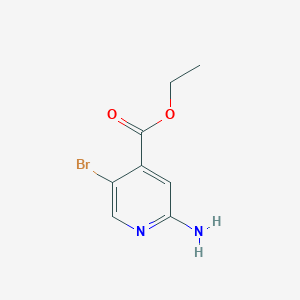

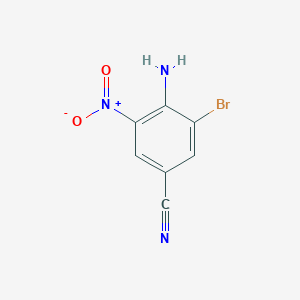

Ethyl 2-amino-5-bromoisonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-amino-5-bromoisonicotinate and related compounds involves complex chemical processes. For instance, 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) has been utilized in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and excellent yields (Li-peng & Xu Cheng, 2000).

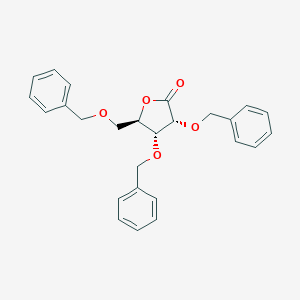

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-5-bromoisonicotinate and its analogs has been studied using various methods. For example, the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester has been analyzed, revealing crystallographic parameters and insights into its geometric configuration (B. D. Patel et al., 2013).

Chemical Reactions and Properties

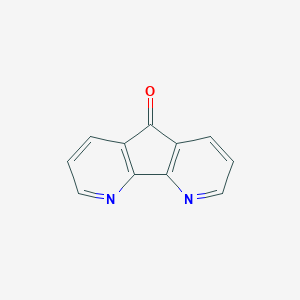

Detailed studies on the chemical reactions and properties of ethyl 2-amino-5-bromoisonicotinate-like compounds include the investigation of their reactivity and bonding configurations. For instance, the base-pairing configurations in purine-pyrimidine hydrogen-bonded complexes provide insights into the interactions and chemical properties of such compounds (F. Mazza et al., 1969).

Physical Properties Analysis

The physical properties of ethyl 2-amino-5-bromoisonicotinate and related compounds can be understood through studies like the crystal structure analysis of analogs. For instance, the crystal structure of ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provides valuable data on its physical characteristics (L. Minga, 2005).

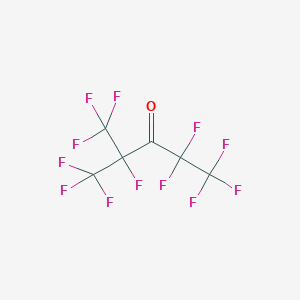

Chemical Properties Analysis

Analyzing the chemical properties of ethyl 2-amino-5-bromoisonicotinate involves exploring its reactivity and stability. Research on compounds like Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate offers insights into their polarized electronic structures and chemical properties (J. Cobo et al., 2008).

Applications De Recherche Scientifique

1. Base-Pairing Configurations and Molecular Structures

Ethyl 2-amino-5-bromoisonicotinate, due to its structural properties, has been involved in studies exploring base-pairing configurations and molecular structures. For instance, research into hydrogen-bonded complexes involving similar compounds, like 9-Ethyl-2-aminopurine, has provided insights into the formation of planar complexes and Watson-Crick type base-pairing configurations, which are crucial for understanding DNA structures and functions (Mazza, Sobell & Kartha, 1969).

2. Pharmaceutical Applications

The compound and its analogs have been investigated for pharmaceutical applications, particularly in cancer therapy. Studies have indicated that certain analogs of Ethyl 2-amino-5-bromoisonicotinate can mitigate drug resistance and synergize with various cancer therapies, highlighting their potential as treatment agents for cancers with multiple drug resistance (Das et al., 2009).

3. Chemical Synthesis and Modification

In the realm of synthetic chemistry, Ethyl 2-amino-5-bromoisonicotinate derivatives have been utilized in the synthesis of novel compounds. For instance, studies have demonstrated its use in the synthesis of 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis, underscoring its utility in creating new chemical entities with potential applications across various fields (Baker & Williams, 2003).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and disposing of contents/container to an approved waste disposal plant (P501) .

Propriétés

IUPAC Name |

ethyl 2-amino-5-bromopyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPCNYWTZSYEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609266 |

Source

|

| Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-bromoisonicotinate | |

CAS RN |

1214374-01-2 |

Source

|

| Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)